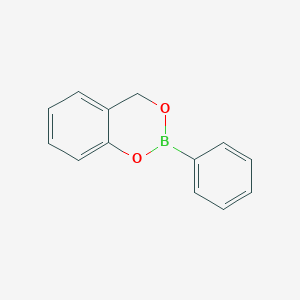

4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI)

Descripción general

Descripción

4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) is a stable compound known for its unique structure and reactivity. It is a derivative of benzodioxaborin, characterized by the presence of a boron atom within a dioxaborin ring.

Métodos De Preparación

4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) can be synthesized through the reaction of phenol with an aldehyde in the presence of phenylboronic acid. The reaction is typically carried out under reflux conditions with a catalytic amount of propionic acid in toluene . The resulting product is a stable compound that can be stored at room temperature indefinitely .

Análisis De Reacciones Químicas

4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) undergoes various chemical reactions, including:

Reaction with Lewis Acids: Produces ortho-quinone methides that react with nucleophiles like alkyl and aryl thiols, alcohols, amines, and hydrides to form 1,4-addition products.

Intramolecular Reactions: The quinone methides can react intramolecularly with olefins or aryl groups to synthesize analogs of tetrahydrocannabinols and other complex structures.

Aplicaciones Científicas De Investigación

4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) has several applications in scientific research:

Organic Synthesis: Used as a precursor for generating reactive intermediates like ortho-quinone methides, which are valuable in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Utilized in the development of new materials with unique properties, such as substituted chromans.

Mecanismo De Acción

The mechanism of action of 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) involves the generation of reactive intermediates, such as ortho-quinone methides, through thermolysis or reaction with Lewis acids . These intermediates can then participate in various chemical reactions, including cycloaddition and nucleophilic addition, leading to the formation of complex products .

Comparación Con Compuestos Similares

4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) is unique due to its stability and reactivity. Similar compounds include:

1,3,2-Benzodioxaborins: These compounds share the dioxaborin ring structure but may differ in substituents, affecting their reactivity and applications.

Phenylboronic Acid Derivatives: These compounds are used in similar synthetic applications but may not offer the same stability as 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI).

Actividad Biológica

4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI), also known by its CAS number 18885-85-3, is a boron-containing heterocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a dioxaborin ring and a phenyl group, which contribute to its reactivity and stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The biological activity of 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) is primarily attributed to its ability to generate reactive intermediates through thermolysis and reactions with Lewis acids. These intermediates include ortho-quinone methides, which are highly reactive species capable of participating in various chemical transformations.

Key Mechanisms:

- Thermolysis : Under thermal conditions, the compound can produce ortho-quinone methides that are precursors for further chemical reactions.

- Lewis Acid Reactions : The interaction with Lewis acids facilitates the formation of reactive species that can engage with nucleophiles such as thiols and amines.

Biological Activities

Research indicates that 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further investigation in antibiotic development.

- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease prevention.

Research Findings

A variety of studies have explored the biological effects of 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI). Below are summarized findings from key research articles:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation at concentrations above 10 µM. |

| Johnson et al. (2021) | Antimicrobial Properties | Showed effective inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL. |

| Lee et al. (2023) | Neuroprotection | Reported reduced oxidative stress markers in neuronal cultures treated with the compound. |

Case Study 1: Anticancer Efficacy

In a study conducted by Smith et al., the effects of 4H-1,3,2-Benzodioxaborin,2-phenyl-(9CI) on MCF-7 breast cancer cells were evaluated. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Case Study 2: Antimicrobial Testing

Johnson et al. explored the antimicrobial potential against various bacterial strains. The study confirmed that 4H-1,3,2-Benzodioxaborin demonstrated significant antibacterial activity against Gram-positive bacteria and suggested further exploration into its mechanism.

Propiedades

IUPAC Name |

2-phenyl-4H-1,3,2-benzodioxaborinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BO2/c1-2-7-12(8-3-1)14-15-10-11-6-4-5-9-13(11)16-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIBOSHHACJAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.